molecular formula C16H11NO5 B3824753 2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B3824753
M. Wt: 297.26 g/mol
InChI Key: ZRCYJHDWCCPUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with a unique structure that includes both phenolic and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-4-methylbenzaldehyde with phthalic anhydride under acidic conditions to form the intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the isoindole moiety can interact with biological macromolecules through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methylphenylacetic acid: Shares the phenolic and methyl groups but lacks the isoindole moiety.

    4-Hydroxy-2-quinolones: Contains a similar heterocyclic structure but differs in the position and type of functional groups.

Uniqueness

The uniqueness of 2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid lies in its combination of phenolic and isoindole functionalities, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-8-2-5-12(13(18)6-8)17-14(19)10-4-3-9(16(21)22)7-11(10)15(17)20/h2-7,18H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCYJHDWCCPUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 4
2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 5
2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.